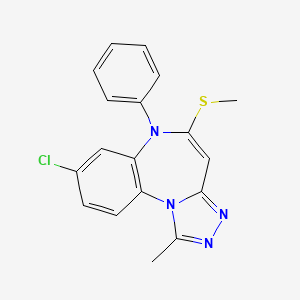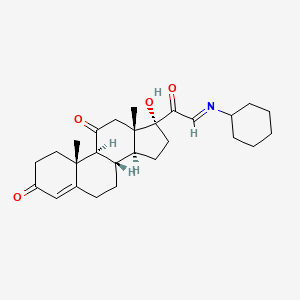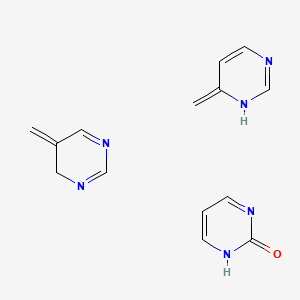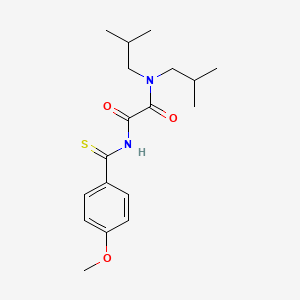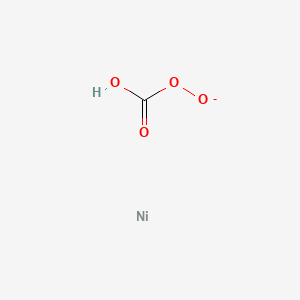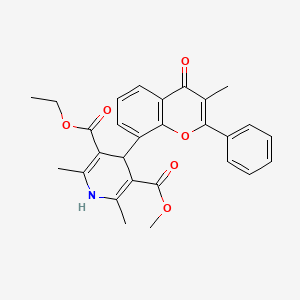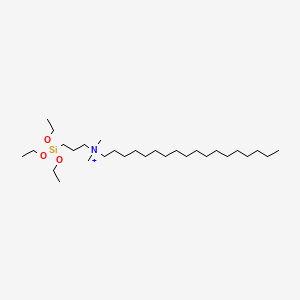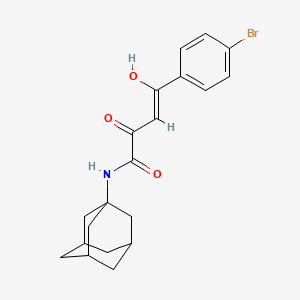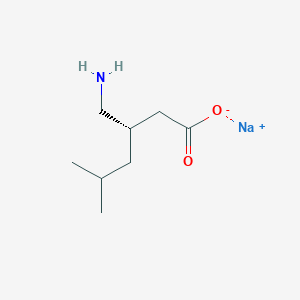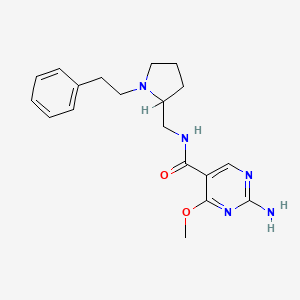
2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes both pyrrolidine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the phenethyl group: This can be done through nucleophilic substitution reactions.
Formation of the pyrimidine ring: This step involves cyclization reactions using appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or ketones.
Reduction: This can result in the formation of amines or alcohols.
Substitution: This can involve the replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, alkyl groups). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:
- 2-Amino-4-methoxy-5-pyrimidinecarboxamide
- N-((1-Phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide
Uniqueness
What sets 2-Amino-4-methoxy-N-((1-phenethyl-2-pyrrolidinyl)methyl)-5-pyrrolidinecarboxamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
84332-15-0 |
|---|---|
分子式 |
C19H25N5O2 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
2-amino-4-methoxy-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H25N5O2/c1-26-18-16(13-22-19(20)23-18)17(25)21-12-15-8-5-10-24(15)11-9-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3,(H,21,25)(H2,20,22,23) |
InChI 键 |
AHLMSLSPMKTZRF-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC=C1C(=O)NCC2CCCN2CCC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


